molecular formula C23H19BrN2O5 B4889932 (5E)-5-[3-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-[3-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B4889932
M. Wt: 483.3 g/mol
InChI Key: XBRIJXAAVQROFC-GZTJUZNOSA-N
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Description

(5E)-5-[3-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound characterized by its unique structure, which includes a brominated benzylidene group, an ethoxy group, and a prop-2-yn-1-yloxy group attached to a pyrimidine trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[3-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. The process begins with the preparation of the brominated benzylidene intermediate, followed by the introduction of the ethoxy and prop-2-yn-1-yloxy groups. The final step involves the formation of the pyrimidine trione core under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process would likely include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[3-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom in the benzylidene group can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzylidene compounds.

Scientific Research Applications

(5E)-5-[3-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5E)-5-[3-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-[3-bromo-4-(prop-2-yn-1-yloxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: Lacks the ethoxy group, which may affect its reactivity and biological activity.

    (5E)-5-[3-bromo-5-ethoxybenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: Lacks the prop-2-yn-1-yloxy group, potentially altering its chemical properties.

Uniqueness

The presence of both the ethoxy and prop-2-yn-1-yloxy groups in (5E)-5-[3-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

(5E)-5-[(3-bromo-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2O5/c1-4-10-31-20-18(24)12-15(13-19(20)30-5-2)11-17-21(27)25-23(29)26(22(17)28)16-8-6-14(3)7-9-16/h1,6-9,11-13H,5,10H2,2-3H3,(H,25,27,29)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRIJXAAVQROFC-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C)Br)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C)Br)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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